Cas no 936940-11-3 ((1-Benzyl-1H-pyrazol-4-yl)methylamine)
(1-Benzyl-1H-pyrazol-4-yl)methylamine Chemical and Physical Properties
Names and Identifiers
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- (1-Benzyl-1H-pyrazol-4-yl)methanamine
- (1-benzyl-1H-pyrazol-4-yl)methylamine
- (1-benzylpyrazol-4-yl)methanamine
- [(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
- 1-(1-benzyl-1H-pyrazol-4-yl)methanamine(SALTDATA: FREE)
- 1-(Phenylmethyl)-1H-Pyrazole-4-Methanamine
- 2-(2-METHOXYETHYL)PIPERIDINE
- [1-benzylpyrazol-4-yl]methylamine
- 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine
- C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine
- J-500121
- 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine, AldrichCPR
- CS-B1137
- FT-0740500
- Z317041932
- SCHEMBL10085530
- EN300-37456
- MFCD01175727
- LS-09111
- DTXSID60640901
- 936940-11-3
- AKOS000187119
- D77264
- DB-079659
- ALBB-026608
- (1-Benzyl-1H-pyrazol-4-yl)methylamine
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- MDL: MFCD01175727
- Inchi: 1S/C11H13N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2
- InChI Key: MSUNGGQPLNEWHJ-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)CN)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 187.11100
- Monoisotopic Mass: 187.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- PSA: 43.84000
- LogP: 2.09040
(1-Benzyl-1H-pyrazol-4-yl)methylamine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
(1-Benzyl-1H-pyrazol-4-yl)methylamine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-Benzyl-1H-pyrazol-4-yl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005621-5g |
(1-Benzyl-1H-pyrazol-4-yl)methanamine |
936940-11-3 | 95% | 5g |
$959.50 | 2023-08-31 | |
| Chemenu | CM188194-250mg |
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine |
936940-11-3 | 95+% | 250mg |
$277 | 2021-08-05 | |
| Chemenu | CM188194-1g |
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine |
936940-11-3 | 95+% | 1g |
$553 | 2021-08-05 | |
| Chemenu | CM188194-5g |
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine |
936940-11-3 | 95+% | 5g |
$1532 | 2021-08-05 | |
| TRC | B133530-250mg |
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine |
936940-11-3 | 250mg |
$ 280.00 | 2022-06-07 | ||
| TRC | B133530-500mg |
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine |
936940-11-3 | 500mg |
$ 465.00 | 2022-06-07 | ||
| TRC | B133530-1000mg |
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine |
936940-11-3 | 1g |
$ 745.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0123-1g |
C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine |
936940-11-3 | 96% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0123-5g |
C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine |
936940-11-3 | 96% | 5g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0123-25g |
C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine |
936940-11-3 | 96% | 25g |
8463.46CNY | 2021-05-08 |
(1-Benzyl-1H-pyrazol-4-yl)methylamine Suppliers
(1-Benzyl-1H-pyrazol-4-yl)methylamine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on (1-Benzyl-1H-pyrazol-4-yl)methylamine
Introduction to (1-Benzyl-1H-pyrazol-4-yl)methylamine (CAS No. 936940-11-3)
(1-Benzyl-1H-pyrazol-4-yl)methylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 936940-11-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The pyrazole moiety, a heterocyclic aromatic ring system, is known for its versatility in medicinal chemistry, often serving as a key structural motif in bioactive molecules.
The molecular structure of (1-Benzyl-1H-pyrazol-4-yl)methylamine consists of a benzyl group attached to a pyrazole ring, which is further substituted with a methylamine moiety at the 4-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery. The presence of the benzyl group enhances the lipophilicity of the compound, while the pyrazole ring contributes to its binding affinity with various biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. Studies have demonstrated that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The amine functionality in (1-Benzyl-1H-pyrazol-4-yl)methylamine further expands its therapeutic possibilities by allowing for further derivatization and modification.
One of the most compelling aspects of (1-Benzyl-1H-pyrazol-4-yl)methylamine is its potential as a lead compound for the development of new drugs. Researchers have leveraged its structural features to design molecules that interact with specific enzymes and receptors involved in various disease pathways. For instance, studies have shown that derivatives of this compound can modulate the activity of enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases.
The synthesis of (1-Benzyl-1H-pyrazol-4-yl)methylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations have been particularly useful in constructing the complex framework of this compound.
The pharmacokinetic properties of (1-Benzyl-1H-pyrazol-4-yl)methylamine are also an area of active investigation. Understanding how the molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its potential as a drug candidate. Preclinical studies have begun to explore these aspects, providing insights into the compound's bioavailability and duration of action.
In addition to its therapeutic applications, (1-Benzyl-1H-pyrazol-4-yl)methylamine has shown promise in material science and chemical research. Its unique structure makes it a valuable building block for designing novel materials with tailored properties. Researchers are exploring its potential use in creating polymers, coatings, and other advanced materials that could find applications in various industries.
The future prospects for (1-Benzyl-1H-pyrazol-4-yl)methylamine are vast and exciting. Ongoing research aims to uncover new biological activities and optimize its pharmacological profile through structure-based drug design. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from laboratory research to clinical applications.
The development of innovative drug candidates like (1-Benzyl-1H-pyrazol-4-yl)methylamine underscores the importance of interdisciplinary research in pharmaceutical chemistry. By combining expertise from organic synthesis, medicinal chemistry, pharmacology, and biotechnology, scientists are paving the way for next-generation therapeutics that address unmet medical needs.
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